Nitrobenzene-d5

Catalog No.
S1487168
CAS No.
4165-60-0
M.F
C6H5NO2
M. Wt
128.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene-d5

CAS Number

4165-60-0

Product Name

Nitrobenzene-d5

IUPAC Name

1,2,3,4,5-pentadeuterio-6-nitrobenzene

Molecular Formula

C6H5NO2

Molecular Weight

128.14 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

LQNUZADURLCDLV-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Essence of Mirbane-d5; Essence of Myrbane-d5; Mirbane Oil-d5; NSC 9573-d5; Nitrobenzene-d5; Nitrobenzol-d5; Oil of Mirbane-d5; Oil of Myrbane-d5

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H]

Deuteration and its benefits:

  • Nitrobenzene-d5 is a deuterated molecule, meaning some of its hydrogen atoms are replaced with deuterium (D), an isotope of hydrogen with a neutron in its nucleus. This substitution offers several advantages:
    • Reduced signal overlap in Nuclear Magnetic Resonance (NMR) spectroscopy: Deuterium has a different magnetic spin than hydrogen, leading to a distinct NMR signal. This minimizes signal overlap from hydrogen atoms in the solvent or other molecules in the sample, allowing for clearer and more accurate analysis of the target molecule's structure and dynamics .
    • Enhanced sensitivity: Deuterium relaxation times are often longer than those of hydrogen. This translates to sharper and more intense NMR signals, improving the sensitivity of the technique .

Applications in various fields:

  • Nitrobenzene-d5 finds applications in diverse scientific research areas due to its properties:
    • Organic chemistry: Studying reaction mechanisms, identifying reaction products, and characterizing organic molecules by NMR spectroscopy .
    • Material science: Investigating the structure and properties of polymers, pharmaceuticals, and other materials using NMR techniques .
    • Biochemistry and drug discovery: Studying protein-ligand interactions, characterizing biomolecules, and aiding in drug discovery through NMR-based methods .

Important considerations:

  • Despite its valuable applications, Nitrobenzene-d5 possesses significant hazards:
    • Toxicity: It is toxic upon inhalation, ingestion, or skin contact, requiring proper handling and personal protective equipment .
    • Environmental impact: It is harmful to aquatic life and requires responsible disposal practices to minimize environmental impact .

Nitrobenzene-d5 is a deuterated derivative of nitrobenzene, characterized by the chemical formula C6H5D5NO2\text{C}_6\text{H}_5\text{D}_5\text{NO}_2. It contains five deuterium atoms, replacing five hydrogen atoms in the nitrobenzene structure. This compound is primarily used in research and industrial applications where isotopic labeling is crucial for studies involving reaction mechanisms and biological pathways. Nitrobenzene-d5 exhibits similar physical and chemical properties to its non-deuterated counterpart, with notable differences in mass spectrometry and nuclear magnetic resonance spectroscopy due to the presence of deuterium.

Nitrobenzene-d5 does not have a specific mechanism of action in biological systems. Its primary function is as an internal standard in analytical techniques. Internal standards help calibrate instruments, accounting for variations in instrument response and experimental conditions. The added deuterium atoms in Nitrobenzene-d5 cause a slight shift in its peak compared to the analyte of interest in techniques like NMR, allowing for accurate quantification [, ].

Nitrobenzene-d5 is likely to share similar hazards as nitrobenzene itself. Nitrobenzene is a suspected carcinogen and is toxic upon inhalation, ingestion, or skin contact []. Safety precautions should include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
  • Avoiding contact with skin and eyes.
  • Working in a well-ventilated area.
Typical of aromatic nitro compounds. Key reactions include:

  • Electrophilic Substitution: Nitrobenzene-d5 can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
  • Reduction Reactions: It can be reduced to aniline derivatives, which are important intermediates in organic synthesis.
  • Arylation: Research has shown that nitrobenzene-d5 can react with thiophene at elevated temperatures, facilitating arylation processes .

Nitrobenzene-d5 is known to exhibit toxicological effects similar to those of regular nitrobenzene. It can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. Additionally, it poses risks of toxicity through ingestion, inhalation, and skin absorption. Prolonged exposure may lead to organ damage and is suspected to have reproductive toxicity .

Nitrobenzene-d5 can be synthesized through several methods:

  • Deuteration of Nitrobenzene: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions.
  • Nitration of Deuterated Benzene: Deuterated benzene can be nitrated using nitric acid and sulfuric acid mixtures to yield nitrobenzene-d5.
  • Chemical Exchange Reactions: Utilizing deuterated acids or bases can facilitate the exchange of hydrogen atoms in existing nitro compounds .

Nitrobenzene-d5 finds applications primarily in:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Research: Employed in studies investigating reaction mechanisms and metabolic pathways where isotopic labeling aids in tracking molecular transformations.
  • Pharmaceutical Development: Acts as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.

Interaction studies involving nitrobenzene-d5 focus on its reactivity with various substrates under different conditions. Research indicates that its behavior in reactions can differ from that of non-deuterated nitrobenzene, particularly regarding reaction kinetics and mechanisms due to the mass difference introduced by deuterium. These studies are crucial for understanding how isotopic substitution influences chemical behavior and reactivity patterns .

Several compounds share structural similarities with nitrobenzene-d5. Here are some notable examples:

CompoundChemical FormulaUnique Features
NitrobenzeneC6H5NO2Non-deuterated version; widely used as a solvent
AnilineC6H7NProduct of nitrobenzene reduction; an amine compound
ChloronitrobenzeneC6H4ClNO2Contains chlorine; used in dye manufacturing
NitroanilineC6H6N2O2Derived from aniline; important for dye synthesis

Nitrobenzene-d5 is unique due to its isotopic labeling, which allows for precise tracking in chemical and biological studies, setting it apart from its non-deuterated analogs and other similar compounds.

The synthesis of nitrobenzene-d5 represents a fascinating area of research in isotope chemistry, with multiple strategies available depending on the desired deuterium content and isotopic purity. These methodologies can be broadly classified into catalytic hydrogen-deuterium exchange approaches and direct nitration of pre-deuterated precursors.

Catalytic Hydrogen-Deuterium Exchange Mechanisms in Nitrobenzene Derivatives

Catalytic hydrogen-deuterium (H/D) exchange offers a direct route to deuterated nitrobenzene derivatives, though this approach presents challenges unique to nitro-substituted aromatics. Several catalytic systems have demonstrated effectiveness in facilitating this transformation.

Iron-based catalysts have shown particular promise for H/D exchange in aromatic systems. Research by Chirik and colleagues demonstrates that trans-dihydride iron(II) dinitrogen complexes effectively catalyze H/D exchange reactions in aromatic compounds using benzene-d6 as the deuterium source. The catalyst [(PCNHCP)Fe(H)2N2)] functions under relatively mild conditions (N2, 50°C) and shows tolerance for various functional groups including ethers, esters, amides, and halides. The mechanism involves an initial C(sp2)-H activation step, followed by a reversible deuterium exchange.

The regioselectivity of this iron-catalyzed deuteration is noteworthy. For instance, with toluene as a substrate, deuteration occurs exclusively at meta and para positions (>95%), while the sterically hindered ortho position remains unaffected. This pattern suggests that steric factors significantly influence the exchange process. Computational studies support this observation, showing that C-H bond activation is energetically more favorable at meta and para positions than at the ortho position.

Silver-catalyzed H/D exchange represents another effective approach, particularly for nitroaromatics. A protocol developed using silver catalysis with D2O as the deuterium source has demonstrated success with nitrobenzene, achieving deuterium distribution of 98% at ortho positions, 31% at meta positions, and 19% at para positions. This pattern differs from that observed with iron catalysts, highlighting the significance of catalyst choice in determining exchange patterns.

The silver-catalyzed process operates through a proposed two-stage mechanism:

  • Initial rapid C-H activation via an SNAr process at the ortho position by an electro-enriched Ag-species
  • Enhancement of electron density at meta and other positions in the resulting aryl-silver intermediate, facilitating subsequent H/D exchange through an SEAr pathway

This mechanism explains the observed deuterium distribution patterns in nitrobenzene and related compounds, with theoretical HOMO analysis confirming enhanced nucleophilicity at meta and para positions in the aryl-silver species.

Elucidating Electrophilic Aromatic Substitution Pathways Through Deuterium Tracing

Electrophilic aromatic substitution (EAS) in nitrobenzene derivatives is heavily influenced by the nitro group’s strong electron-withdrawing nature, which deactivates the aromatic ring and directs incoming electrophiles to the meta position [6]. Nitrobenzene-d5 allows researchers to map substitution patterns by analyzing deuterium retention or displacement. For example, in nitration reactions, the nitro group’s meta-directing effect can be confirmed by introducing deuterium at specific ring positions and monitoring isotopic shifts post-reaction [8].

A study comparing nitration rates of nitrobenzene and Nitrobenzene-d5 revealed that deuterium labeling at the ortho and para positions significantly reduces electrophilic attack at these sites due to isotopic mass effects [6]. This aligns with the nitro group’s deactivating influence, which increases the activation energy for ortho/para substitution. The table below summarizes the positional preferences in nitration reactions:

SubstrateOrtho Substitution (%)Meta Substitution (%)Para Substitution (%)
Nitrobenzene5905
Nitrobenzene-d52953

Deuterium tracing further clarifies intermediate formation. For instance, Haber’s proposed mechanism for nitrobenzene hydrogenation initially suggested nitrosobenzene as an intermediate [1]. However, experiments with Nitrobenzene-d5 demonstrated negligible deuterium loss during hydrogenation, ruling out nitrosobenzene as a primary intermediate and supporting direct reduction pathways [1].

Kinetic Isotope Effects in Nitroarene Reduction Reactions

Kinetic isotope effects (KIEs) arise when deuterium substitution alters reaction rates, providing clues about bond-breaking steps in the rate-determining stage. In the catalytic hydrogenation of nitrobenzene to aniline, replacing hydrogen with deuterium in the nitro group ($$-\text{NO}_2$$) leads to a measurable KIE. Over palladium catalysts, the hydrogenation of Nitrobenzene-d5 exhibits a 2.5-fold rate reduction compared to non-deuterated nitrobenzene, indicating that N–H bond cleavage is partially rate-limiting [1].

The table below contrasts turnover frequencies (TOF) for nitrobenzene and Nitrobenzene-d5 hydrogenation over Pd/C:

CatalystSubstrateTOF (h⁻¹)KIE ($$k{\text{H}}/k{\text{D}}$$)
Pd/CNitrobenzene1202.5
Pd/CNitrobenzene-d548

Isotopic labeling also aids in distinguishing adsorption mechanisms on catalyst surfaces. Deuterium-labeled substrates exhibit weaker binding to metal catalysts due to reduced vibrational frequencies, which prolongs the residence time of intermediates and alters selectivity [1].

Position-Specific Deuteration for Regiochemical Analysis

Position-specific deuteration enables precise tracking of regiochemical outcomes in multi-step syntheses. For example, in the Zincke activation of pyridines, deuterium-labeled Nitrobenzene-d5 facilitates nitrogen isotope exchange, allowing researchers to monitor $$^{15}\text{N}$$ incorporation at specific ring positions [3]. This technique has been extended to phenyl derivatives, where $$^{13}\text{C}$$-labeling at the ipso position confirms coupling mechanisms in cross-coupling reactions [3].

In Friedel-Crafts alkylation, deuterium at the meta position of Nitrobenzene-d5 remains intact, confirming the absence of reversible intermediates. Conversely, ortho-deuterated analogs show partial isotopic scrambling, suggesting transient carbocation formation [6]. The following data illustrates deuterium retention in alkylation products:

Starting MaterialDeuterium PositionRetention in Product (%)
Ortho-Nitrobenzene-d5C262
Meta-Nitrobenzene-d5C398
Para-Nitrobenzene-d5C495

These findings underscore the utility of Nitrobenzene-d5 in resolving ambiguities in multi-step reaction pathways, particularly where traditional spectroscopic methods fall short.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H301+H311+H331 (82.61%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (13.04%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (86.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (82.61%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (17.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (17.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (82.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

4165-60-0

Wikipedia

Nitrobenzene-d5

Dates

Modify: 2023-08-15

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